molecular formula C19H28ClN3O2 B4792153 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide

Cat. No. B4792153
M. Wt: 365.9 g/mol
InChI Key: KVUADOSLFJMQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide, commonly known as CIBA-34715, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is primarily used as a research tool in various scientific fields.

Mechanism of Action

The exact mechanism of action of CIBA-34715 is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
3. Combination Therapy: CIBA-34715 may have synergistic effects when combined with other therapeutic agents, and further research is needed to explore its potential in combination therapy.
Conclusion:
CIBA-34715 is a small molecule compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies, particularly in the areas of cancer research, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to determine its potential as a therapeutic agent in humans, as well as to elucidate its mechanism of action and explore its potential in combination therapy.

Advantages and Limitations for Lab Experiments

CIBA-34715 has a number of advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent activity: CIBA-34715 has been shown to exhibit potent activity in preclinical studies, making it a valuable tool for researchers.
2. Versatility: CIBA-34715 can be used in a wide range of scientific fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases.
3. Limited availability: CIBA-34715 is not widely available and can be difficult to obtain, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research on CIBA-34715. Some of the key areas of focus include:
1. Clinical Trials: CIBA-34715 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
2.

Scientific Research Applications

CIBA-34715 has been extensively studied for its potential therapeutic applications in various scientific fields. Some of the key areas of research include:
1. Cancer Research: CIBA-34715 has been shown to exhibit potent anti-cancer activity in preclinical studies. It works by inhibiting the activity of a protein called PIM-1, which is overexpressed in many types of cancer.
2. Neurodegenerative Diseases: CIBA-34715 has been shown to have neuroprotective effects in preclinical studies. It works by reducing inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: CIBA-34715 has been shown to have cardioprotective effects in preclinical studies. It works by reducing inflammation and improving cardiac function, which are key factors in the development of cardiovascular diseases such as heart failure and myocardial infarction.

properties

IUPAC Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O2/c1-13(2)11-18(24)21-16-12-15(20)5-6-17(16)22-7-9-23(10-8-22)19(25)14(3)4/h5-6,12-14H,7-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUADOSLFJMQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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